molecular formula C5H20N4O8S2 B12714031 2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid CAS No. 69898-47-1

2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid

Cat. No.: B12714031
CAS No.: 69898-47-1
M. Wt: 328.4 g/mol
InChI Key: RRZAPKQWESLIFG-UHFFFAOYSA-N
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Description

2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of multiple amine groups, which contribute to its versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(aminomethyl)propane-1,3-diamine typically involves the reaction of formaldehyde with ammonia and a primary amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(aminomethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,2-bis(aminomethyl)propane-1,3-diamine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

    Industry: The compound is employed in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,2-bis(aminomethyl)propane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar in structure but with different spatial arrangement of amine groups.

    1,3-Bis(aminomethyl)benzene: Contains a benzene ring, leading to different reactivity and applications.

    Ethylenediamine: A simpler diamine with fewer amine groups, used in different contexts.

Uniqueness

2,2-bis(aminomethyl)propane-1,3-diamine stands out due to its multiple amine groups and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong coordination chemistry and reactivity.

Properties

CAS No.

69898-47-1

Molecular Formula

C5H20N4O8S2

Molecular Weight

328.4 g/mol

IUPAC Name

2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid

InChI

InChI=1S/C5H16N4.2H2O4S/c6-1-5(2-7,3-8)4-9;2*1-5(2,3)4/h1-4,6-9H2;2*(H2,1,2,3,4)

InChI Key

RRZAPKQWESLIFG-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)(CN)CN)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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